N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-6-13(17-19-9)14(18)16-8-10-2-5-12(15-7-10)11-3-4-11/h2,5-7,11H,3-4,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTOUQIMIFQLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental benignity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its implications in drug development.
Chemical Structure and Properties
The compound features a unique oxazole ring fused with a carboxamide group and a cyclopropylpyridine moiety, which contributes to its biological properties. The structural formula can be represented as follows:
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Protein Interactions : The compound has been identified as an inhibitor of the menin-MLL interaction, which is crucial in the pathogenesis of certain leukemias. This inhibition can disrupt oncogenic signaling pathways, leading to reduced tumor cell proliferation .
- Targeting Enzymatic Activity : Preliminary studies suggest that this compound may interact with specific enzymes involved in cancer progression, such as alkaline ceramidases (ACs). These enzymes play significant roles in sphingolipid metabolism, and their inhibition could potentially enhance apoptosis in cancer cells .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colorectal carcinoma) | 5.0 | |
| HeLa (Cervical adenocarcinoma) | 3.8 | |
| SH-SY5Y (Neuroblastoma) | 4.5 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.
In Vivo Studies
Animal studies have further validated the therapeutic potential of this compound. A notable study reported that administration of this compound led to significant tumor regression in xenograft models of leukemia when administered at doses correlating with observed IC50 values from in vitro studies .
Case Studies
Several case studies illustrate the compound's potential:
- Case Study on Leukemia Treatment : A study involving murine models demonstrated that treatment with this compound resulted in prolonged survival rates and reduced tumor burden compared to control groups receiving standard chemotherapy agents .
- Neuroprotective Effects : In neuroblastoma models, the compound exhibited neuroprotective effects by modulating apoptotic pathways, indicating its potential utility in neurodegenerative diseases alongside its anticancer properties .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research has indicated that compounds similar to N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide may exhibit antidepressant properties by modulating neurotransmitter systems, particularly the GABAergic and serotonergic pathways. For instance, derivatives of isoxazole compounds have shown promise in enhancing GABA receptor activity, which is crucial for mood regulation .
1.2 Anticancer Properties
Studies suggest that the structure of this compound could be leveraged to develop anticancer agents. The oxazole ring is known for its ability to interact with DNA and inhibit cancer cell proliferation. Preliminary data indicates that compounds with similar frameworks can induce apoptosis in various cancer cell lines .
1.3 Neuroprotective Effects
The neuroprotective potential of this compound is under investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses makes it a candidate for further exploration in neuropharmacology .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the cyclopropyl and oxazole moieties can significantly influence biological activity. For example, varying substituents on the pyridine ring has been shown to enhance receptor binding affinity and selectivity .
Synthesis and Derivatives
The synthesis of this compound involves multi-step procedures that allow for the introduction of various functional groups, enhancing its pharmacological profile. Recent advancements in synthetic methodologies have facilitated the production of analogs with improved solubility and bioavailability, which are critical for therapeutic efficacy .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is the 6-cyclopropylpyridinylmethyl substituent. Comparisons with structurally related molecules (Table 1) highlight how substituents and heterocyclic cores modulate properties:
Key Observations
Heterocyclic Core Impact: The 1,2-oxazole core in the target compound and analogs (e.g., compounds 32, 33) is associated with enzyme inhibition (e.g., enoyl-ACP reductase), while 1,2,4-oxadiazole derivatives (e.g., ) are linked to antiviral or anticancer activity. The oxazole’s electron-rich nature may favor π-π stacking in enzyme binding, whereas oxadiazoles offer greater metabolic resistance due to reduced ring strain .
Substituent Effects: Cyclopropylpyridinylmethyl (target compound): Likely enhances metabolic stability and moderate lipophilicity compared to bulky aromatic groups (e.g., dichlorophenoxy in 32). Dichlorophenoxy-methoxybenzyl (32): High lipophilicity may improve membrane permeability but reduce aqueous solubility. Demethylation to a hydroxy group (33) increases polarity and purity (99.7%), suggesting optimized synthesis .
Synthesis and Purity :
Therapeutic Implications
- Antimicrobial Potential: Oxazole derivatives like 32 and 33 inhibit enoyl-ACP reductase, a target in bacterial fatty acid synthesis . The target compound’s pyridinyl group could offer broader spectrum activity.
- Oncology and Virology : Oxadiazole-thioether hybrids () demonstrate versatility in targeting cancer and viral infections, suggesting that the target compound’s cyclopropylpyridine moiety might be tailored for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
